physicochemical properties of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid
physicochemical properties of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antitumor, and antiviral properties.[1] The functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profiles. This guide focuses on 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, a molecule of interest due to its unique combination of a lipophilic cyclopropyl group, a methyl substituent, and an ionizable carboxylic acid. Understanding the physicochemical properties of this compound is paramount for any drug development campaign, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation potential.
This document provides a comprehensive overview of the key physicochemical attributes of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. In the absence of extensive published experimental data for this specific molecule, this guide establishes a framework for its characterization. It details the established, field-proven methodologies for determining these properties, explaining the scientific rationale behind the experimental choices. This approach is designed to empower researchers to generate reliable and reproducible data, thereby accelerating the evaluation of this and similar compounds as potential drug candidates.
Chemical Identity and Predicted Properties
A thorough understanding of a molecule's properties begins with its fundamental identity and computationally predicted characteristics. These values provide a baseline for comparison with experimental data and can guide early-stage development decisions.
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IUPAC Name: 2-cyclopropyl-6-methylquinoline-4-carboxylic acid
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Molecular Formula: C₁₄H₁₃NO₂
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Molecular Weight: 227.26 g/mol
The structure combines a planar, aromatic quinoline core with a non-planar, strained cyclopropyl ring. The carboxylic acid at the 4-position is a key feature, providing a handle for salt formation and influencing solubility and receptor interactions. The methyl group at the 6-position can impact metabolism and binding pocket interactions.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| LogP | ~3.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 50.2 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group. |
| Hydrogen Bond Acceptors | 3 | The quinoline nitrogen and the two oxygen atoms of the carboxylic acid. |
| Rotatable Bonds | 2 | Low conformational flexibility, which can be advantageous for binding affinity. |
Note: LogP value is an estimation based on structurally similar compounds like 2-methylquinoline-4-carboxylic acid (XLogP3 of 2.4) and the known lipophilicity contribution of a cyclopropyl group.[2]
Synthesis Approach: The Pfitzinger Reaction
A reliable and scalable synthesis is the foundation of any chemical research program. For quinoline-4-carboxylic acids, the Pfitzinger reaction is a classical and highly effective method.[3][4] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions.[5]
Rationale for Selection: The Pfitzinger reaction is robust, versatile, and high-yielding for the synthesis of quinoline-4-carboxylic acids.[1] It allows for the direct installation of the carboxylic acid at the C4 position and can accommodate a wide variety of substituents on both the isatin and carbonyl components.
For the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, the logical starting materials would be 5-methylisatin and cyclopropyl methyl ketone.
Caption: Pfitzinger reaction workflow for synthesis.
Structural and Spectroscopic Characterization
Unambiguous confirmation of the chemical structure is a critical step. A combination of spectroscopic methods is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This technique provides information about the chemical environment and connectivity of hydrogen atoms.
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Aromatic Region (δ 7.5-8.5 ppm): Protons on the quinoline ring will appear in this region. The substitution pattern will lead to a series of doublets and singlets.
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Carboxylic Acid (δ > 12 ppm): The acidic proton will typically appear as a broad singlet far downfield.
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Methyl Group (δ ~2.5 ppm): The protons of the C6-methyl group will appear as a sharp singlet.
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Cyclopropyl Group (δ 0.5-1.5 ppm): The protons on the cyclopropyl ring are highly shielded and will appear upfield, likely as complex multiplets due to geminal and vicinal coupling.[6][7] The methine proton adjacent to the quinoline ring will be further downfield than the CH₂ protons.
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¹³C NMR: This provides information about the carbon skeleton.
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Carbonyl Carbon (δ > 165 ppm): The carboxylic acid carbon is typically the most downfield signal.
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Aromatic Carbons (δ 120-150 ppm): The carbons of the quinoline ring will appear in this range.
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Methyl Carbon (δ ~21 ppm): The C6-methyl carbon.
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Cyclopropyl Carbons (δ 5-20 ppm): The carbons of the cyclopropyl ring will be significantly upfield.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion Peak: For C₁₄H₁₃NO₂, the exact mass is 227.0946. In high-resolution MS (HRMS), the observed mass should be within 5 ppm of this value.
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Fragmentation Pattern: Based on studies of similar quinoline carboxylic acids, the primary fragmentation pathways under electron ionization (EI) involve the loss of the carboxylic acid group.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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O-H Stretch (2500-3300 cm⁻¹): The carboxylic acid O-H stretch will be a very broad band, often superimposed on the C-H stretching signals.[11] This broadness is a hallmark of the strong hydrogen bonding in carboxylic acid dimers.[12]
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C=O Stretch (1690-1760 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid.[11]
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C=C and C=N Stretches (1500-1620 cm⁻¹): A series of bands corresponding to the vibrations of the quinoline aromatic system.
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C-O Stretch (1210-1320 cm⁻¹): Associated with the carboxylic acid C-O bond.[12]
Core Physicochemical Properties for Drug Development
The following properties are critical for predicting a drug's in vivo behavior. The protocols described are standard, robust methods used throughout the pharmaceutical industry.
Aqueous Solubility
Importance: Solubility is a master variable that influences everything from the reliability of in vitro screening data to oral bioavailability and formulation options. Poor solubility is a major reason for compound attrition in drug development.[13]
Methodology: Thermodynamic Shake-Flask Solubility This method determines the equilibrium solubility of a compound and is considered the "gold standard."[14]
Experimental Protocol:
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Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The solubility is reported in units such as µg/mL or µM.
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity Constant (pKa)
Importance: The pKa is the pH at which a compound is 50% ionized and 50% neutral. For an acidic compound like a carboxylic acid, it dictates the extent of its negative charge at a given pH. This profoundly affects its solubility, lipophilicity (LogD), and ability to cross biological membranes.[16]
Methodology: Potentiometric Titration This method involves titrating a solution of the compound with a strong base and monitoring the pH change. It is a highly accurate and reliable technique.[17]
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent/water mixture (e.g., methanol/water) to ensure solubility. Purge the solution with nitrogen to remove dissolved CO₂.[18]
-
Calibration: Calibrate a pH meter with at least two standard buffers (e.g., pH 4 and 7).
-
Titration: Place the sample solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV) identifies the equivalence point.
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP and LogD)
Importance: Lipophilicity is a measure of a compound's preference for a non-polar (lipid-like) environment versus a polar (aqueous) one.
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LogP (Partition Coefficient): Refers to the partitioning of the neutral species. It is a fundamental property of the molecule.
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LogD (Distribution Coefficient): Is the effective lipophilicity at a specific pH, accounting for both neutral and ionized species. For an acid, LogD decreases as pH increases above the pKa because the charged species is more water-soluble.
Methodology: Shake-Flask Method with n-Octanol This classic method directly measures the partitioning of a compound between water and n-octanol, the standard surrogate for biological membranes.
Experimental Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4 for LogD) and vice-versa by mixing and allowing the phases to separate. This prevents volume changes during the experiment.
-
Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Agitate the vial until partitioning equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and measure the compound's concentration in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
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LogP/LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
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Caption: Workflow for Shake-Flask LogP/LogD Determination.
Solid-State Properties
The properties of the compound in its solid form are crucial for handling, stability, and formulation.
Melting Point
Importance: The melting point is a fundamental physical property that serves as an indicator of purity. Pure crystalline compounds typically have a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[19]
Methodology: Capillary Melting Point This is a simple and widely used technique for determining the melting point of a crystalline solid.[20]
Experimental Protocol:
-
Sample Loading: Finely powder a small amount of the dry solid. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height).[21]
-
Compaction: Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.
-
Measurement: Place the capillary tube in a melting point apparatus.[22]
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Crystallinity
Importance: The solid-state form (crystalline vs. amorphous) significantly impacts solubility, dissolution rate, and chemical stability. Crystalline forms are generally more stable but may have lower solubility than their amorphous counterparts.
Methodology: Powder X-Ray Diffraction (PXRD) PXRD is the primary technique for analyzing the crystalline nature of a solid. A crystalline material will produce a unique diffraction pattern of sharp peaks, while an amorphous material will produce a broad halo. Data on related quinoline structures show well-defined crystal packing, often involving hydrogen bonding from the carboxylic acid to the quinoline nitrogen.[23] This suggests that 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is also likely to be a crystalline solid.
Conclusion
The comprehensive characterization of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is an essential undertaking for its potential development as a therapeutic agent. This guide outlines the critical physicochemical properties—identity, solubility, pKa, lipophilicity, and solid-state characteristics—that dictate its drug-like potential. By employing the robust, validated experimental protocols detailed herein, researchers can generate the high-quality data necessary to build a complete profile of the molecule. This foundational knowledge is indispensable for informed decision-making in lead optimization, formulation development, and the overall progression of a successful drug discovery program.
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